Cas no 483359-44-0 (2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide)
2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide
- 3-Pyridinepropanamide, α-cyano-N-(4-fluorophenyl)-
- 2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylpropanamide
- BS-4895
- CS-0365279
- 483359-44-0
- STL086305
- Oprea1_274412
- AKOS005640176
- AB01283702-01
- NCGC00288931-01
- 2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide
-
- Inchi: 1S/C15H12FN3O/c16-13-3-5-14(6-4-13)19-15(20)12(9-17)8-11-2-1-7-18-10-11/h1-7,10,12H,8H2,(H,19,20)
- InChI Key: VXBFQJQGSPMOFB-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(F)C=C1)(=O)C(C#N)CC1=CC=CN=C1
Computed Properties
- Exact Mass: 269.09644018g/mol
- Monoisotopic Mass: 269.09644018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 65.8Ų
Experimental Properties
- Density: 1.298±0.06 g/cm3(Predicted)
- Boiling Point: 536.1±50.0 °C(Predicted)
- pka: 15.09±0.70(Predicted)
2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435949-1g |
2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide |
483359-44-0 | 95% | 1g |
¥2074.00 | 2024-05-12 |
2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide
Comprehensive Overview of 2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide (CAS No. 483359-44-0)
2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide, with the CAS registry number 483359-44-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a cyano group, a fluorophenyl moiety, and a pyridinyl subunit, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its structural resemblance to known kinase inhibitors and receptor modulators.
The compound's molecular formula and structural complexity contribute to its relevance in modern medicinal chemistry. Its pyridine ring and fluorinated aromatic system are key motifs often explored in the development of anticancer and anti-inflammatory agents. Recent studies highlight its utility in fragment-based drug design (FBDD), where its hydrogen-bonding capacity and lipophilic properties are leveraged to optimize lead compounds. This aligns with the growing trend of precision medicine and targeted therapies, topics frequently searched in academic and industry circles.
From a synthetic perspective, 2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide is synthesized via multi-step organic reactions, including Knoevenagel condensation and amide coupling. Its thermal stability and solubility profile have been characterized to facilitate its use in high-throughput screening (HTS) assays. These properties are critical for researchers investigating structure-activity relationships (SAR), a hot topic in computational chemistry and AI-driven drug discovery platforms.
Environmental and regulatory considerations are also pivotal when discussing this compound. While not classified as hazardous, its biodegradation pathways and ecotoxicity are under evaluation to comply with green chemistry principles. This reflects broader user concerns about chemical sustainability, as evidenced by frequent searches for eco-friendly synthesis methods and REACH compliance in the chemical industry.
In summary, 2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide (CAS 483359-44-0) exemplifies the intersection of innovative chemical design and practical applications. Its role in advancing pharmaceutical research and agrochemical innovation continues to evolve, driven by emerging technologies like machine learning in molecular optimization. For researchers and industry professionals, this compound represents a promising scaffold for future breakthroughs.
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